3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide
CAS No.: 548763-38-8
Cat. No.: VC4397338
Molecular Formula: C11H18IN3O
Molecular Weight: 335.189
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 548763-38-8 |
|---|---|
| Molecular Formula | C11H18IN3O |
| Molecular Weight | 335.189 |
| IUPAC Name | (3-methylimidazol-3-ium-1-yl)-(3-methylpiperidin-1-yl)methanone;iodide |
| Standard InChI | InChI=1S/C11H18N3O.HI/c1-10-4-3-5-13(8-10)11(15)14-7-6-12(2)9-14;/h6-7,9-10H,3-5,8H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | LKOXLJIEAAYPOL-UHFFFAOYSA-M |
| SMILES | CC1CCCN(C1)C(=O)N2C=C[N+](=C2)C.[I-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines two nitrogen-containing heterocycles: a 1H-imidazol-3-ium ring and a 3-methylpiperidine group. Key features include:
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Imidazolium Core: A five-membered aromatic ring with a methyl group at position 3 and a positive charge localized on the nitrogen at position 1.
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Piperidine Substituent: A six-membered saturated ring with a methyl group at position 3, connected via a carbonyl group to the imidazolium nitrogen.
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Counterion: Iodide (I⁻) balances the positive charge of the imidazolium moiety .
The IUPAC name, (3-methylimidazol-3-ium-1-yl)-(3-methylpiperidin-1-yl)methanone; iodide, reflects this arrangement. Computational descriptors, such as the InChIKey LKOXLJIEAAYPOL-UHFFFAOYSA-M, further validate its stereochemical identity .
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈IN₃O | |
| Molecular Weight | 335.18 g/mol | |
| SMILES | CC1CCCN(C1)C(=O)N2C=CN+C.[I⁻] | |
| Solubility | Not explicitly reported | |
| Stability | Sensitive to moisture and light |
While solubility data remain unspecified, analogous imidazolium salts typically exhibit polar solvent compatibility (e.g., DMSO, ethanol) . Stability considerations necessitate storage at controlled temperatures (< -20°C) under inert atmospheres .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide involves multi-step organic transformations, as inferred from related patents and methodologies:
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Imidazolium Core Formation: Alkylation of 1H-imidazole with methyl iodide under basic conditions generates the 3-methylimidazolium precursor .
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Piperidine Functionalization: 3-Methylpiperidine undergoes carbonyl activation (e.g., using thionyl chloride) to form the acyl chloride intermediate .
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Coupling Reaction: The acyl chloride reacts with the imidazolium nitrogen via nucleophilic acyl substitution, yielding the target compound after iodide counterion exchange .
A patent by details analogous piperidine-carbonyl syntheses using transfer hydrogenation with formaldehyde and palladium catalysts, achieving high yields (>80%) under ambient pressure. Optimization strategies emphasize stoichiometric control to mitigate byproducts like dimethyl carbamoyl chloride .
Purification and Characterization
Post-synthesis purification typically employs HPLC or recrystallization from ethanol/water mixtures . Structural confirmation relies on:
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NMR Spectroscopy: Distinct signals for imidazolium protons (δ 7.5–9.0 ppm) and piperidine methyl groups (δ 1.0–1.5 ppm) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 335.18 [M]⁺, consistent with the molecular formula .
Emerging Applications and Future Directions
Drug Delivery Systems
The iodide counterion’s polarizability enhances solubility in lipid-based nanocarriers, making this compound a candidate for targeted drug delivery . Preliminary studies encapsulating doxorubicin in imidazolium-functionalized liposomes showed 40% higher tumor uptake in murine models compared to free drug .
Catalytic Applications
Imidazolium salts are widely employed as ionic liquids in catalysis. This derivative’s piperidine group could stabilize transition states in cross-coupling reactions, though empirical data are lacking .
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